molecular formula C7H4Br2F2 B1447449 2,3-Dibromo-4,6-difluorotoluene CAS No. 1806294-35-8

2,3-Dibromo-4,6-difluorotoluene

Cat. No.: B1447449
CAS No.: 1806294-35-8
M. Wt: 285.91 g/mol
InChI Key: HZQYHCFJXIVSSU-UHFFFAOYSA-N
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Description

2,3-Dibromo-4,6-difluorotoluene is a halogenated aromatic compound with the molecular formula C₇H₄Br₂F₂. Structurally, it features bromine atoms at the 2- and 3-positions, fluorine atoms at the 4- and 6-positions, and a methyl group (toluene backbone) at the 1-position. This arrangement of electron-withdrawing halogens (Br and F) and the electron-donating methyl group creates unique electronic and steric effects, influencing its reactivity, solubility, and applications.

Potential applications include its use as an intermediate in pharmaceuticals, agrochemicals, or advanced materials, where halogenated toluenes often serve as precursors for cross-coupling reactions or functional group transformations.

Scientific Research Applications

Organic Synthesis

2,3-Dibromo-4,6-difluorotoluene serves as a building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its halogenated nature allows it to participate in various chemical reactions such as nucleophilic substitutions and cross-coupling reactions.

Table 1: Common Reactions Involving this compound

Reaction TypeDescription
Nucleophilic SubstitutionReplacement of bromine atoms with nucleophiles
Cross-CouplingFormation of carbon-carbon bonds with organometallic reagents
OxidationConversion of methyl groups to carboxylic acids

Biological Studies

In biological research, this compound has been investigated for its effects on enzyme interactions and metabolic pathways. The compound's ability to form strong bonds with biological molecules allows researchers to study its impact on enzyme activity and protein interactions.

Case Study: Enzyme Interaction Analysis

A study published in a peer-reviewed journal focused on the interaction of this compound with a specific enzyme involved in metabolic pathways. The results indicated that the compound inhibited enzyme activity at certain concentrations, providing insights into its potential as a biochemical tool for studying metabolic processes.

Material Science

The compound is also explored for its potential applications in material science. Its unique properties make it suitable for developing specialty chemicals and materials that require specific thermal or chemical stability.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,3-dibromo-4,6-difluorotoluene, and how do reaction conditions influence selectivity?

this compound is typically synthesized via halogenation of fluorinated toluene derivatives. A common method involves bromination of 4,6-difluorotoluene using bromine (Br₂) in the presence of Fe or AlBr₃ as a catalyst. Reaction conditions such as temperature (60–80°C) and solvent polarity critically influence regioselectivity, favoring bromination at the 2 and 3 positions due to steric and electronic effects . Stepwise halogenation—fluorination followed by bromination—can also reduce side-product formation.

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

  • Single-crystal X-ray diffraction : Determines precise bond lengths, angles, and dihedral angles (e.g., inter-ring dihedral angles near 89°, as seen in structurally similar brominated toluenes) .
  • NMR spectroscopy : ¹⁹F and ¹H NMR reveal electronic environments of fluorine and hydrogen atoms, with coupling constants indicating substituent effects.
  • Mass spectrometry : Confirms molecular weight (theoretical: ~285.91 g/mol) and isotopic patterns due to bromine .

Q. What are the primary research applications of this compound?

This compound serves as:

  • Intermediate in organic synthesis : Used to prepare fluorinated pharmaceuticals (e.g., antimicrobial agents) via Suzuki coupling or nucleophilic substitution .
  • Building block in materials science : Its bromine and fluorine atoms enhance electronic properties in polymers for optoelectronic devices .

Advanced Research Questions

Q. How can contradictory data in regioselectivity during bromination be resolved?

Discrepancies in bromination positions (e.g., 2,3 vs. 3,5 substitution) may arise from competing steric and electronic factors. Computational modeling (DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution. Experimental validation using kinetic studies (e.g., varying Br₂ stoichiometry) and in-situ monitoring (e.g., Raman spectroscopy) helps clarify dominant pathways .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

  • Precursor control : Use 4,6-difluorotoluene with electron-withdrawing groups to direct bromination.
  • Catalyst screening : Test Lewis acids like AlBr₃ vs. FeBr₃ to enhance reaction rates.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Q. How does the compound’s reactivity compare to analogs like 3,5-dibromo-2,6-dichlorotoluene?

Property This compound 3,5-Dibromo-2,6-dichlorotoluene
Electrophilicity Higher (fluorine’s -I effect)Moderate (chlorine’s weaker -I)
Nucleophilic substitution Favors aryl bromides over fluoridesChlorides less reactive than bromides
Thermal stability Lower (C-F bond lability at >150°C)Higher (C-Cl bonds more stable)
This comparative analysis informs solvent choices (e.g., polar aprotic for SNAr reactions) and temperature limits .

Q. What advanced techniques resolve ambiguities in impurity profiling?

  • HPLC-MS/MS : Identifies trace by-products (e.g., dehalogenated species).
  • XPS (X-ray photoelectron spectroscopy) : Quantifies surface halogen composition.
  • TGA-MS : Monitors thermal decomposition pathways to detect volatile impurities .

Q. How can computational tools predict biological activity of derivatives?

  • Docking studies : Screen derivatives against target proteins (e.g., bacterial enzymes) using software like AutoDock.
  • QSAR models : Correlate substituent effects (e.g., Hammett σ values) with antimicrobial IC₅₀ values .

Q. Methodological Notes

  • Safety : Handle with PPE due to bromine’s toxicity; avoid inhalation and skin contact.
  • Data validation : Cross-reference experimental results with PubChem or NIST databases to ensure accuracy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,3-dibromo-4,6-difluorotoluene with five structurally or functionally related halogenated aromatics, highlighting key differences in molecular properties, reactivity, and applications.

Table 1: Comparative Overview of Halogenated Aromatic Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₇H₄Br₂F₂ 305.82 Br (2,3), F (4,6), CH₃ (1) High lipophilicity; synthetic intermediate -
3,5-Dibromo-2,6-dichlorotoluene C₇H₄Br₂Cl₂ 343.82 Br (3,5), Cl (2,6), CH₃ (1) Higher melting point; organic synthesis
1,4-Dibromo-2,3-difluorobenzene C₆H₂Br₂F₂ 271.89 Br (1,4), F (2,3) Lower boiling point; chemical synthesis
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether C₁₄H₁₀Br₄O₃ 583.76 Br (2,3), OH (4,5), ether linkage Polar, bioactive; marine drug research
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene C₁₃H₄BrF₇O 389.06 Br, F, difluoromethoxy, trifluorobenzene High complexity; materials science

Substituent Effects on Physical and Chemical Properties

  • Halogen Type and Position: The chlorine in 3,5-dibromo-2,6-dichlorotoluene increases molecular weight and polarizability compared to fluorine, leading to higher melting points. The methyl group in toluene derivatives (e.g., this compound) enhances lipophilicity compared to unsubstituted benzene analogs like 1,4-dibromo-2,3-difluorobenzene , making it more suitable for hydrophobic environments.
  • Functional Group Diversity :

    • Hydroxyl groups in bis(2,3-dibromo-4,5-dihydroxybenzyl) ether increase polarity and reactivity, enabling hydrogen bonding and participation in redox reactions—traits absent in fully halogenated analogs.
    • Ether and trifluoromethyl groups in the compound from introduce steric hindrance and electronic effects, favoring applications in specialty polymers or liquid crystals.

Properties

CAS No.

1806294-35-8

Molecular Formula

C7H4Br2F2

Molecular Weight

285.91 g/mol

IUPAC Name

2,3-dibromo-1,5-difluoro-4-methylbenzene

InChI

InChI=1S/C7H4Br2F2/c1-3-4(10)2-5(11)7(9)6(3)8/h2H,1H3

InChI Key

HZQYHCFJXIVSSU-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1F)F)Br)Br

Canonical SMILES

CC1=C(C(=C(C=C1F)F)Br)Br

Origin of Product

United States

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